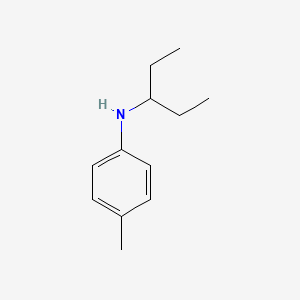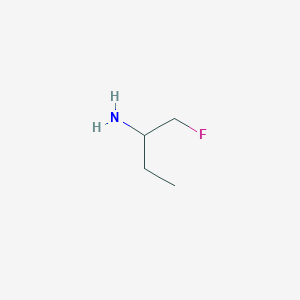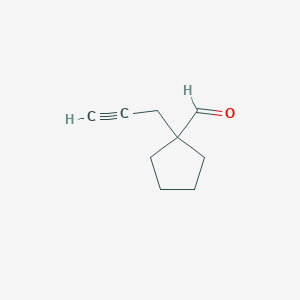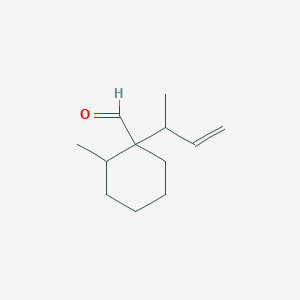![molecular formula C12H15FN2O B13260998 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13260998.png)
1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one is a chemical compound with the molecular formula C12H15FN2O It is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one typically involves the reaction of 4-fluorophenylpiperazine with an appropriate ethanone derivative. One common method includes the use of 4-fluorophenylpiperazine and acetyl chloride under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The fluorophenyl group enhances the compound’s ability to cross the blood-brain barrier, making it a candidate for neurological research . The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may influence serotonin and dopamine receptors.
Comparison with Similar Compounds
2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-amine: Similar structure but with an amine group instead of an ethanone moiety.
1-(Piperazin-1-yl)ethan-1-one: Lacks the fluorophenyl substitution, resulting in different chemical properties.
Uniqueness: 1-[2-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both the fluorophenyl group and the ethanone moiety. This combination imparts specific chemical and biological properties, making it a valuable compound for research in various fields.
Properties
Molecular Formula |
C12H15FN2O |
|---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
1-[2-(4-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-8-12(15)10-2-4-11(13)5-3-10/h2-5,12,14H,6-8H2,1H3 |
InChI Key |
LOWDNTWQJJDMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCNCC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,1-Dimethylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13260929.png)





![3-[3-Methyl-4-(propan-2-yl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B13260961.png)


![2-{[1-(2,5-Difluorophenyl)ethyl]amino}ethan-1-ol](/img/structure/B13260977.png)


![tert-Butyl N-{[1-(2-oxoethyl)cyclohexyl]methyl}carbamate](/img/structure/B13261003.png)
![2-[2-(Phenylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13261008.png)
